6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde is a chemical compound belonging to the carbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method can be adapted to introduce the methoxy and methyl groups at the desired positions on the carbazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-1-methyl-9H-carbazole-2-carboxylic acid.
Reduction: 6-Methoxy-1-methyl-9H-carbazole-2-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole, 2-methyl-: Another carbazole derivative with a methyl group at the 2-position.
9H-Carbazole, 9-methyl-: A carbazole derivative with a methyl group at the 9-position.
Methyl 6-methoxy-9H-carbazole-3-carboxylate: A similar compound with a methoxy group at the 6-position and a carboxylate group at the 3-position.
Uniqueness
6-Methoxy-1-methyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
72237-80-0 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methoxy-1-methyl-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C15H13NO2/c1-9-10(8-17)3-5-12-13-7-11(18-2)4-6-14(13)16-15(9)12/h3-8,16H,1-2H3 |
InChI Key |
DAVGDKUOQNDXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.